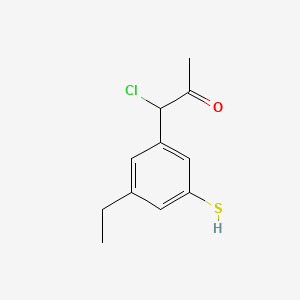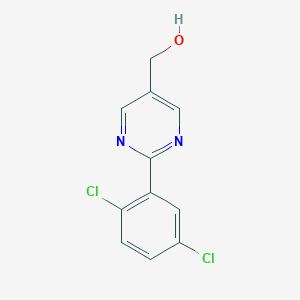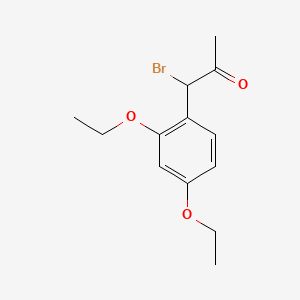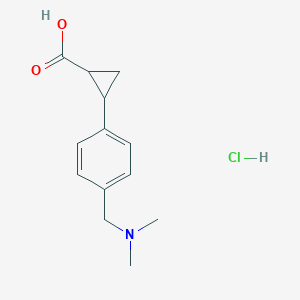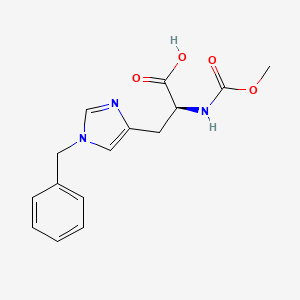
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine is a synthetic compound that belongs to the class of benzylated histidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring of histidine, along with a methoxycarbonyl group attached to the alpha-amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Benzylation: The protected histidine is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methoxycarbonylation: The benzylated histidine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
科学研究应用
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity to these targets, while the methoxycarbonyl group influences its solubility and stability. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine can be compared with other benzylated histidine derivatives, such as:
NT-Benzyl-NA-(acetyl)-L-histidine: Similar structure but with an acetyl group instead of a methoxycarbonyl group.
NT-Benzyl-NA-(propionyl)-L-histidine: Contains a propionyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
(2S)-3-(1-benzylimidazol-4-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-22-15(21)17-13(14(19)20)7-12-9-18(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
InChI 键 |
SHDCONJEHKVNKV-ZDUSSCGKSA-N |
手性 SMILES |
COC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
规范 SMILES |
COC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
